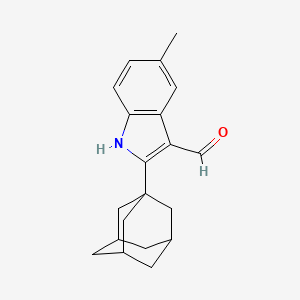2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde
CAS No.: 590349-36-3
Cat. No.: VC2022170
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 590349-36-3 |
|---|---|
| Molecular Formula | C20H23NO |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C20H23NO/c1-12-2-3-18-16(4-12)17(11-22)19(21-18)20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,11,13-15,21H,5-10H2,1H3 |
| Standard InChI Key | WNFWXCQJKSCTMG-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=C2C=O)C34CC5CC(C3)CC(C5)C4 |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=C2C=O)C34CC5CC(C3)CC(C5)C4 |
Introduction
Chemical Identity and Structural Properties
2-(1-Adamantyl)-5-methyl-1H-indole-3-carbaldehyde is an organic compound characterized by an adamantyl group at the 2-position of an indole ring system, with additional functionalization including a methyl group at position 5 and an aldehyde group at position 3. This structural arrangement creates a molecule with distinctive physicochemical properties and potential for various chemical interactions.
The compound is identified by CAS Registry Number 590349-36-3 and possesses several synonyms including 2-adamantan-1-yl-5-methyl-1H-indole-3-carbaldehyde and 1H-Indole-3-carboxaldehyde, 5-methyl-2-tricyclo[3.3.1.13,7]dec-1-yl- . These alternative nomenclatures reflect different chemical naming conventions but refer to the identical molecular structure.
Physical and Chemical Properties
The basic physical and chemical properties of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-(1-Adamantyl)-5-methyl-1H-indole-3-carbaldehyde
The molecular structure of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde combines several important structural features. The adamantyl group (tricyclo[3.3.1.13,7]decane) is a rigid, lipophilic, cage-like structure that often confers unique properties to compounds, including enhanced metabolic stability and membrane permeability. The indole nucleus is a privileged structure in medicinal chemistry, with the 3-carbaldehyde function providing a reactive site for further derivatization. The methyl substituent at position 5 may influence the electronic properties and lipophilicity of the indole system.
Structural Context and Related Compounds
Understanding 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde requires contextualizing it within both indole chemistry and adamantane chemistry. The compound represents an intersection of these two important chemical classes.
Indole Framework
The indole core of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde belongs to a well-studied class of heterocyclic compounds. Indole-3-carbaldehyde derivatives, regardless of substitution patterns, have been extensively explored for their chemical reactivity and biological properties. The 3-formyl group in particular serves as a versatile handle for further chemical transformations.
Indole-3-carbaldehydes have been utilized as starting materials for the synthesis of numerous compounds including:
-
Analgesic agents
-
Hypoglycemic agents
-
Tryptophan dioxygenase inhibitors
-
Potential anticancer immunomodulators
-
Antibacterial and antifungal agents
-
Antiamoebic and cytotoxic agents
-
Inhibitors of various biological targets including Bcl-2 family proteins and the Dengue virus protease
While these applications relate to the broader class of indole-3-carbaldehydes, the specific 2-(1-adamantyl)-5-methyl substitution pattern may confer distinct properties that differentiate it from other members of this compound class.
Adamantyl Substituent Significance
The adamantyl group attached at the 2-position of the indole ring is notable. Adamantyl-containing compounds have garnered interest in medicinal chemistry for several reasons:
-
The adamantyl group typically increases lipophilicity, which can enhance membrane permeability
-
It provides steric bulk that may influence receptor binding properties
-
It can impart metabolic stability by protecting vulnerable sites from enzymatic degradation
-
Adamantyl-containing compounds have shown promise in various therapeutic areas, including as antiviral, antimicrobial, and central nervous system active agents
The strategic placement of the adamantyl group at the 2-position of the indole likely influences the electronic distribution and three-dimensional conformation of the molecule, potentially affecting its interactions with biological targets.
Synthesis and Chemical Reactivity
| Supplier | Product Number | Purity | Package Size | Price (as of 2021) |
|---|---|---|---|---|
| American Custom Chemicals Corporation | CHM0073557 | 95.00% | 5 mg | $500.10 |
| Chemenu | CM262220 | 97% | 1 g | $426.00 |
| Crysdot | CD11098751 | 97% | 1 g | $452.00 |
| BIOFOUNT | HCR224139-100mg | 98% | 100 mg | ¥ 1064.00 |
This pricing and packaging information suggests that 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde is primarily used in research settings where small quantities are sufficient for analytical or synthetic purposes .
Future Research Directions
The unique structural features of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde suggest several potential directions for future research:
Structure-Activity Relationship Studies
The compound could serve as a template for structure-activity relationship (SAR) studies, where systematic modifications to the core structure could reveal how specific structural elements contribute to biological activity. Such studies might explore:
-
Variations in the position of the methyl group on the indole ring
-
Replacement of the adamantyl group with other bulky hydrophobic substituents
-
Modification of the aldehyde functionality to other functional groups (amides, oximes, alcohols, etc.)
-
Introduction of additional substituents on the indole ring
Medicinal Chemistry Applications
Given the privileged nature of both indole and adamantane structures in medicinal chemistry, derivatives of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde might be explored for various therapeutic applications. The aldehyde functionality provides a convenient handle for derivatization to produce compound libraries for biological screening.
Synthetic Methodology Development
The development of improved synthetic routes to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde and related compounds could be valuable for expanding access to this structural class. This might include exploring novel methods for introducing adamantyl groups at the 2-position of indoles or developing more efficient formylation strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume